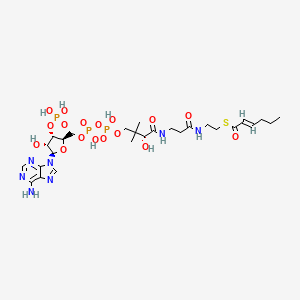

trans-Hex-2-enoyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-hex-2-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-hex-2-enoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).

Aplicaciones Científicas De Investigación

Biochemical Functions

-

Fatty Acid Metabolism

- trans-Hex-2-enoyl-CoA serves as an intermediate in the fatty acid elongation cycle. It is involved in converting to hexanoyl-CoA through the action of specific enzymes, such as trans-2-enoyl-CoA reductase, which catalyzes the reduction of the double bond in the enoyl-CoA structure .

- The compound is also linked to the synthesis of very long-chain fatty acids (VLCFAs), which are critical for cellular membrane integrity and function .

-

Sphingolipid Metabolism

- Recent studies have identified this compound's role in sphingolipid metabolism. Sphingolipids are essential components of cell membranes and signaling molecules. The saturation step involving this compound is vital for producing sphingosine 1-phosphate (S1P), a key signaling molecule implicated in various physiological processes, including cell growth and survival .

Metabolic Engineering

- Biosynthesis of Chemicals

Pharmaceutical Development

- Therapeutic Targets

- The metabolic pathways involving this compound present potential targets for therapeutic interventions. Understanding its role in sphingolipid metabolism may lead to new treatments for diseases related to lipid metabolism, such as Sjögren-Larsson syndrome, which has been linked to mutations affecting related metabolic pathways .

Study on Enzymatic Functions

In a study published by the National Institutes of Health, researchers identified the enzyme trans-2-enoyl-CoA reductase (TER) as crucial for VLCFA synthesis and sphingolipid degradation. The study highlighted how mutations affecting this enzyme could disrupt normal metabolic functions, leading to pathological conditions .

Metabolic Pathway Analysis

Another significant study focused on the metabolic pathways involving this compound and its derivatives in Escherichia coli. This research demonstrated how this compound acts as a substrate for various enzymes, providing insights into microbial lipid metabolism that could be harnessed for biotechnological applications .

Análisis De Reacciones Químicas

Dehydrogenation in β-Oxidation

trans-Hex-2-enoyl-CoA is generated during the β-oxidation of medium-chain fatty acids. Acyl-CoA dehydrogenases catalyze the oxidation of saturated acyl-CoA substrates (e.g., hexanoyl-CoA) via FAD-dependent dehydrogenation:

Hexanoyl CoA+FAD→trans Hex 2 enoyl CoA+FADH2

Key features :

-

Enzymes : Medium-chain acyl-CoA dehydrogenase (ACADM) in mitochondria .

-

Cofactor : FAD acts as an electron acceptor, forming FADH₂ .

-

Role : Initiates the β-oxidation spiral, shortening fatty acids by two carbons per cycle .

Hydration to 3-Hydroxyacyl-CoA

Enoyl-CoA hydratases (ECHs) stereospecifically hydrate this compound to produce (S)-3-hydroxyhexanoyl-CoA:

trans Hex 2 enoyl CoA+H2O→(S) 3 Hydroxyhexanoyl CoA

Key features :

-

Stereochemistry : Exclusively forms the (S)-isomer, critical for subsequent oxidation .

-

Mechanism : Acid-base catalysis facilitates water addition across the double bond .

Reduction in Fatty Acid Elongation

In the fatty acid elongation cycle, trans-2-enoyl-CoA reductases (TER/TECR) reduce this compound to saturated acyl-CoA using NADPH:

trans Hex 2 enoyl CoA+NADPH+H+→Hexanoyl CoA+NADP+

Key features :

-

Catalytic Residues : Tyr²⁵⁶ (Tsc13) and Tyr²⁴⁸ (TECR) donate protons to the β-carbon .

-

Role : Final step in elongation cycles producing very-long-chain fatty acids (VLCFAs) .

Interactions in Multi-Enzyme Complexes

This compound participates in coordinated reactions within enzyme complexes:

Substrate Specificity and Inhibitors

-

Substrate Range : Acts as a substrate for enzymes across chain lengths, with optimal activity for C6–C12 enoyl-CoAs .

-

Inhibitors :

Pathway Cross-Talk

This compound links β-oxidation and sphingolipid metabolism:

-

Sphingosine-1-phosphate (S1P) pathway : TER/TECR reduces trans-2-hexadecenoyl-CoA during sphingosine degradation .

-

Peroxisomal disorders : Defects in enoyl-CoA hydratases (e.g., ECH1 mutations) disrupt lipid homeostasis .

Structural Insights

Propiedades

Fórmula molecular |

C27H44N7O17P3S |

|---|---|

Peso molecular |

863.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate |

InChI |

InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22+,26-/m1/s1 |

Clave InChI |

OINXHIBNZUUIMR-IXUYQXAASA-N |

SMILES isomérico |

CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canónico |

CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.